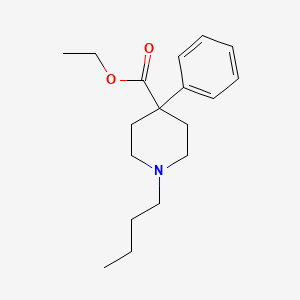![molecular formula C18H20O2S B14620495 Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate CAS No. 60992-61-2](/img/structure/B14620495.png)
Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and an ethylsulfanyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative. The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
The ethylsulfanyl acetate moiety is then attached through a nucleophilic substitution reaction. This involves the reaction of the biphenyl derivative with ethylsulfanyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. Its effects are mediated through the formation of reactive intermediates, which can lead to changes in cellular function and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative with a single methyl group.
Ethylsulfanyl acetate: A compound with a similar ethylsulfanyl acetate moiety but lacking the biphenyl core.
Thioethers: Compounds containing sulfur atoms bonded to two carbon atoms, similar to the ethylsulfanyl group in Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate.
Uniqueness
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate is unique due to its combination of a biphenyl core with an ethylsulfanyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
60992-61-2 |
|---|---|
Formule moléculaire |
C18H20O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
methyl 2-[1-[4-(4-methylphenyl)phenyl]ethylsulfanyl]acetate |
InChI |
InChI=1S/C18H20O2S/c1-13-4-6-16(7-5-13)17-10-8-15(9-11-17)14(2)21-12-18(19)20-3/h4-11,14H,12H2,1-3H3 |
Clé InChI |
LWXKCDFSQHMTCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
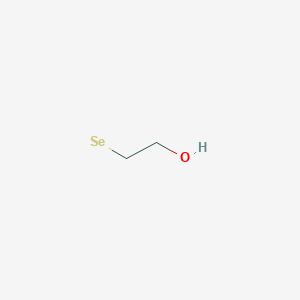
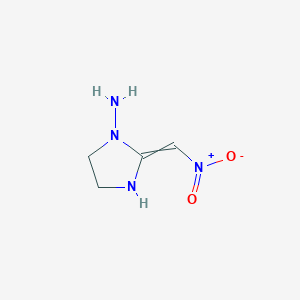

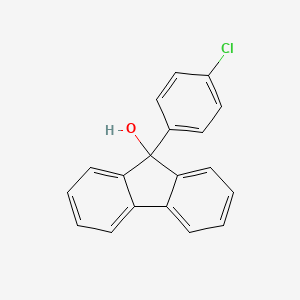
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)

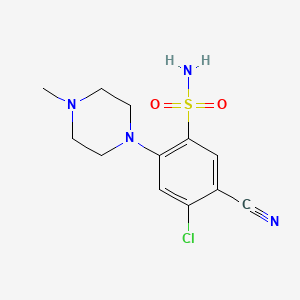
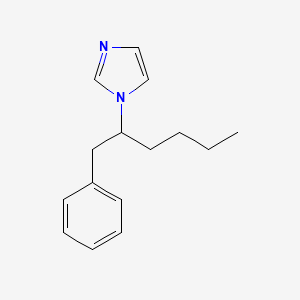
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

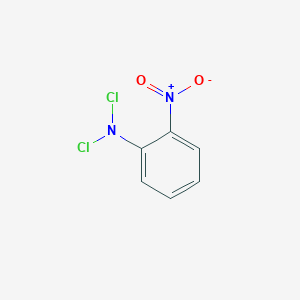
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
